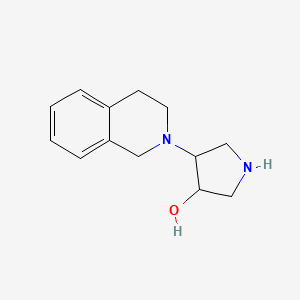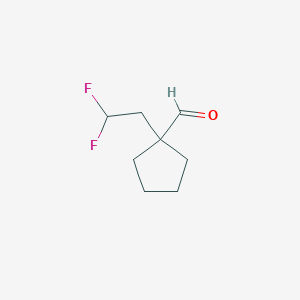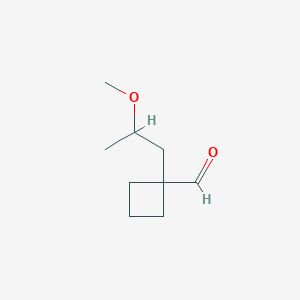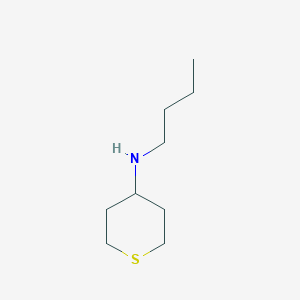![molecular formula C12H14Cl2FN B13250900 4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13250900.png)
4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine is a chemical compound with a molecular formula of C12H14Cl2FN. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a 3,4-dichlorophenyl group and a fluorine atom attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-fluoropiperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium cyanide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of biological pathways and interactions due to its ability to interact with specific biological targets.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dichlorophenyl)methyl]-4-chloropiperidine
- 4-[(3,4-Dichlorophenyl)methyl]-4-bromopiperidine
- 4-[(3,4-Dichlorophenyl)methyl]-4-iodopiperidine
Uniqueness
4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine is unique due to the presence of a fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14Cl2FN |
|---|---|
Molecular Weight |
262.15 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-4-fluoropiperidine |
InChI |
InChI=1S/C12H14Cl2FN/c13-10-2-1-9(7-11(10)14)8-12(15)3-5-16-6-4-12/h1-2,7,16H,3-6,8H2 |
InChI Key |
KUQBUEFJWQBITF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole](/img/structure/B13250832.png)



![2-{[(2-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13250866.png)
![(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13250869.png)
![5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13250873.png)

![{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13250879.png)


![2-[3-(Aminomethyl)phenoxy]butanenitrile](/img/structure/B13250893.png)

